molecular formula C4H7BrO2S B2368092 (E)-3-Bromo-1-methylsulfonylprop-1-ene CAS No. 80729-59-5

(E)-3-Bromo-1-methylsulfonylprop-1-ene

Cat. No. B2368092
CAS RN: 80729-59-5
M. Wt: 199.06
InChI Key: OVAXXBFZRNVDJL-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Bromo-1-methylsulfonylprop-1-ene, also known as BMSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a versatile building block that has been used in various chemical reactions to synthesize complex molecules.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

(E)-3-Bromo-1-methylsulfonylprop-1-ene and its derivatives have been utilized extensively in organic synthesis. For instance, lithiated versions of these compounds react regioselectively with aromatic aldehydes, yielding various products depending on the halogen substituent (Gallagher & Grayson, 2003). Similarly, allylic organozinc reagents derived from these compounds react with aldehydes to produce different 4-hydroxy-1-phenylsulfonylalk-1-enes (Gallagher & Grayson, 2014).

Applications in Nucleophilic Attack Reactions

The compound has been shown to behave as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, facilitating nucleophilic attack on the β-position relative to the sulfonyl group (Vasin et al., 2016).

Role in Condensation Reactions

This compound derivatives participate in condensation reactions with enolates, leading to the formation of tetrahydrothiophene S,S-dioxides (Vasin et al., 2008).

Synergistic Effects in Bacterial Inactivation

A trisubstituted alkene surfactant derived from this compound, when reacted with airborne singlet oxygen, showed a synergistic enhancement in bacterial inactivation (Choudhury & Greer, 2014).

Use in Nonlinear Optical Studies

Derivatives of this compound have been investigated for their nonlinear optical properties. For instance, Br and NO2 substituted chalcone derivatives exhibited significant third-order nonlinear optical properties, suggesting potential applications in nonlinear optics (D’silva et al., 2012).

Applications in Multienzymatic Cascade Processes

In a study exploring the synthesis of biologically active compounds, a multienzymatic cascade process involving α-bromo-α,β-unsaturated ketones was utilized to produce bromohydrins, which are key precursors for the synthesis of certain drugs and flavors (Brenna et al., 2017).

Electrophile-Induced Cyclization Reactions

The compound's derivatives have been used to study electrophile-induced cyclization reactions, yielding various heterocyclic products. This has implications in the synthesis of complex organic molecules (Christov & Ivanov, 2002).

properties

IUPAC Name

(E)-3-bromo-1-methylsulfonylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c1-8(6,7)4-2-3-5/h2,4H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAXXBFZRNVDJL-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.